

A Comparative Guide to RNA Deprotection Protocols: TBDMS, TOM, and 2'-ACE Chemistries

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For Researchers, Scientists, and Drug Development Professionals

The chemical synthesis of RNA is a cornerstone of modern molecular biology and therapeutic development. A critical step in this process is the removal of protecting groups from the synthesized oligonucleotide, a procedure known as deprotection. The choice of deprotection protocol significantly impacts the yield, purity, and integrity of the final RNA product. This guide provides a comparative analysis of three widely used 2'-hydroxyl protecting group strategies: tert-butyldimethylsilyl (TBDMS), triisopropylsilyloxymethyl (TOM), and bis(2-acetoxyethoxy)methyl (2'-ACE).

Comparative Analysis of Deprotection Protocols

The selection of an RNA deprotection strategy is often a trade-off between synthesis efficiency, deprotection time, and the sensitivity of the RNA sequence to the deprotection reagents. Each of the three major chemistries offers distinct advantages and disadvantages.

TBDMS (tert-butyldimethylsilyl) Chemistry: As the traditional and most established method, TBDMS-protected phosphoramidites are widely used and cost-effective.[1] However, the steric bulk of the TBDMS group can lead to lower coupling efficiencies during synthesis, particularly for longer RNA strands.[2] A significant drawback of the TBDMS method is the potential for 2' to 3' phosphodiester bond migration during the basic deprotection step, which can result in non-biologically active 2'-5' linkages.[3] The deprotection of the TBDMS group itself typically



requires a fluoride-based reagent, which can be sensitive to water content and may introduce impurities that require subsequent removal.[4][5]

TOM (Triisopropylsilyloxymethyl) Chemistry: TOM-protected phosphoramidites were developed to address some of the limitations of TBDMS chemistry. The TOM group is less sterically hindered, leading to higher coupling efficiencies and allowing for the synthesis of longer RNA oligonucleotides.[3][6] A key advantage of the TOM protecting group is its stability under basic conditions, which prevents the problematic 2' to 3' isomerization observed with TBDMS.[3][7] Deprotection is generally faster and more reliable, often utilizing methylamine-based reagents. [6]

2'-ACE (bis(2-acetoxyethoxy)methyl) Chemistry: The 2'-ACE chemistry offers a unique approach to RNA synthesis and deprotection. A significant advantage is that the 2'-ACE protected RNA is water-soluble and can be purified while the protecting groups are still attached, which minimizes exposure to ribonucleases and can simplify the handling of sequences prone to secondary structures.[8] The final deprotection of the 2'-ACE group is performed under very mild acidic conditions, which is beneficial for sensitive RNA modifications.[8] This method is reported to result in high yields and purity, especially for long RNA sequences.[9]

Quantitative Performance Data

The following tables summarize available data on the yield and purity of RNA oligonucleotides deprotected using the TBDMS, TOM, and 2'-ACE protocols. It is important to note that direct head-to-head comparisons under identical conditions are limited in the literature.

Deprotection Protocol	Oligonucleotid e Length	Reported Yield	Reported Purity	Data Source
TBDMS	21-mer	~15-20 OD	HPLC Purified	[10]
ТОМ	>75-mer	High	High	[11][12]
2'-ACE	73-mer	High	PAGE Purified	[8]
2'-ACE	>120-mer	High	High	[9]



Deprotection Protocol	Purification Method	Typical Purity	Typical Yield (1.0 µmol scale)
TBDMS/TOM	Glen-Pak™ Purification	90-95%	50-80 OD
2'-ACE	HPLC/PAGE	High	High

Experimental Protocols

Below are detailed methodologies for the deprotection of RNA synthesized with TBDMS, TOM, and 2'-ACE protecting groups.

TBDMS Deprotection Protocol

This protocol involves a two-step deprotection process: first, the removal of the base and phosphate protecting groups, followed by the removal of the 2'-TBDMS groups.

Materials:

- Ammonium hydroxide/40% Methylamine (AMA) solution (1:1, v/v)
- Triethylamine trihydrofluoride (TEA-3HF)
- Dimethyl sulfoxide (DMSO), anhydrous
- Triethylamine (TEA), anhydrous
- RNA Quenching Buffer

Procedure:

- Cleavage and Base Deprotection:
 - 1. Transfer the solid support containing the synthesized RNA to a screw-cap vial.
 - 2. Add 1 mL of AMA solution to the vial.
 - 3. Seal the vial tightly and heat at 65°C for 10 minutes.[4]



- 4. Cool the vial to room temperature and carefully transfer the supernatant to a new microcentrifuge tube.
- 5. Dry the RNA pellet using a vacuum concentrator.
- 2'-TBDMS Group Removal:
 - 1. To the dried RNA pellet, add 115 μ L of anhydrous DMSO and dissolve completely. Gentle heating at 65°C for 5 minutes may be required.
 - 2. Add 60 µL of TEA to the DMSO/RNA solution and mix gently.
 - 3. Add 75 µL of TEA·3HF and heat the mixture at 65°C for 2.5 hours.[11]
 - 4. Cool the reaction mixture on ice.
 - 5. Quench the reaction by adding 1.75 mL of RNA Quenching Buffer. The RNA is now ready for purification.

TOM Deprotection Protocol

This protocol is similar to the TBDMS protocol but often utilizes milder conditions for base deprotection.

Materials:

- Ammonium hydroxide/40% Methylamine (AMA) solution (1:1, v/v) or Ethanolic methylamine/aqueous methylamine (EMAM)
- Triethylamine trihydrofluoride (TEA-3HF)
- Dimethyl sulfoxide (DMSO), anhydrous
- Triethylamine (TEA), anhydrous
- RNA Quenching Buffer

Procedure:



- Cleavage and Base Deprotection:
 - 1. Transfer the solid support to a sealable vial.
 - 2. Add 1.5 mL of AMA solution and incubate for 10 minutes at 65°C. Alternatively, for longer oligos, use 1.5 mL of EMAM solution and incubate for 6 hours at 35°C or overnight at room temperature.[6]
 - 3. Cool the vial and transfer the supernatant to a new tube.
 - 4. Evaporate the solution to dryness.
- 2'-TOM Group Removal:
 - 1. Redissolve the dried RNA in 115 μ L of anhydrous DMSO, heating at 65°C for 5 minutes if necessary.
 - 2. Add 60 µL of TEA and mix gently.
 - 3. Add 75 µL of TEA·3HF and heat at 65°C for 2.5 hours.[6]
 - 4. Cool the solution and quench with 1.75 mL of RNA Quenching Buffer prior to purification.

2'-ACE Deprotection Protocol

This protocol involves a multi-step deprotection, with the final removal of the 2'-ACE group under mild acidic conditions.

Materials:

- Disodium-2-carbamoyl-2-cyanoethylene-1,1-dithiolate trihydrate (S2Na2) in DMF
- 40% aqueous Methylamine (MA)
- 2'-Deprotection Buffer (100 mM acetic acid, pH 3.8 with TEMED)

Procedure:

• Phosphate Deprotection:



- 1. Treat the solid support-bound oligonucleotide with 1 M S2Na2 in DMF for 30 minutes.[13]
- 2. Wash the support with water.
- · Cleavage and Base Deprotection:
 - 1. Treat the support with 40% aqueous methylamine for 10 minutes at 55°C. This step also modifies the 2'-ACE groups.[13]
 - 2. Collect the supernatant containing the RNA.
- 2'-ACE Group Removal:
 - 1. After purification of the 2'-ACE protected RNA, add 400 μ L of 2'-Deprotection Buffer to the dried RNA pellet.
 - 2. Dissolve the pellet completely by pipetting.
 - 3. Incubate at 60°C for 30 minutes.[8]
 - 4. Lyophilize or use a SpeedVac to dry the fully deprotected RNA.

Visualizing the Deprotection Workflows

The following diagrams illustrate the key steps in each deprotection protocol.



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Caption: Workflow for TBDMS RNA Deprotection.





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Caption: Workflow for TOM RNA Deprotection.



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Caption: Workflow for 2'-ACE RNA Deprotection.

Conclusion

The choice of an RNA deprotection protocol is a critical decision in the synthesis of high-quality RNA. TBDMS chemistry, while being the most traditional method, presents challenges in terms of coupling efficiency and the potential for side reactions. TOM chemistry offers significant improvements with higher coupling yields and the elimination of 2' to 3' migration, making it a robust choice for a wide range of applications. 2'-ACE chemistry provides a unique and elegant solution, particularly for long and modified RNA sequences, by allowing for purification with the 2'-protecting groups intact and employing a final, mild deprotection step. The selection of the optimal protocol will depend on the specific requirements of the RNA sequence, including its length, complexity, and the presence of sensitive modifications, as well as considerations of cost and throughput.

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